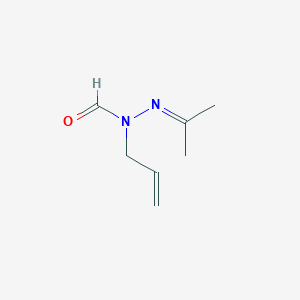

N-allyl-N'-(1-methylethylidene)formic hydrazide

説明

N-allyl-N'-(1-methylethylidene)formic hydrazide is a hydrazide derivative characterized by an allyl group at the N-position and a 1-methylethylidene moiety at the N'-position. Hydrazides are versatile compounds with applications ranging from corrosion inhibition () to medicinal chemistry, where they serve as ligands for metal complexes () or enzyme inhibitors (). The structural flexibility of hydrazides allows for tailored modifications, such as the introduction of electron-donating or withdrawing groups, which influence their physicochemical and biological properties.

特性

IUPAC Name |

N-(propan-2-ylideneamino)-N-prop-2-enylformamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-4-5-9(6-10)8-7(2)3/h4,6H,1,5H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYVVGYJSRJXNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NN(CC=C)C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-N’-(1-methylethylidene)formic hydrazide typically involves the reaction of allyl hydrazine with an appropriate aldehyde or ketone under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of N-allyl-N’-(1-methylethylidene)formic hydrazide may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. The industrial process typically includes steps for purification and quality control to ensure the final product meets the required specifications.

化学反応の分析

Types of Reactions

N-allyl-N’-(1-methylethylidene)formic hydrazide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms of the compound.

Substitution: The allyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of N-allyl-N’-(1-methylethylidene)formic hydrazide include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from the reactions of N-allyl-N’-(1-methylethylidene)formic hydrazide depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

科学的研究の応用

N-allyl-N’-(1-methylethylidene)formic hydrazide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound may be used in studies involving enzyme inhibition or as a probe for investigating biological pathways.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of N-allyl-N’-(1-methylethylidene)formic hydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

Key Structural Differences :

- N-allyl-N'-(1-methylethylidene)formic hydrazide lacks the aromatic benzimidazole or coumarin moieties present in the above compounds but incorporates an allyl group, which may improve solubility or membrane permeability.

Acyl Hydrazides with Heterocyclic Motifs

- Quinoline-derived acyl hydrazides: Abbott Laboratories’ patent (US20060276505A1) highlights compounds like 3-chloro-1-adamantyl quinoline acyl hydrazides as potent P2X7 receptor antagonists, inhibiting IL-1β release in monocytic cells ().

Key Structural Differences :

Antimicrobial Activity

The allyl group may enhance lipid bilayer penetration, a trait critical for targeting intracellular pathogens.

Enzyme Inhibition and Receptor Antagonism

- HDAC3 inhibition : Hydrazide derivatives with aromatic linkers (e.g., compounds 1 and 2 in ) bind HDAC3 via bidentate chelation with zinc ions and hydrogen bonds with H134/Y298 residues.

- P2X7 receptor antagonism: Quinoline-derived acyl hydrazides () inhibit IL-1β release with IC₅₀ values in the nanomolar range, attributed to their adamantyl and quinoline groups.

Mechanistic Divergence : this compound’s aliphatic substituents may favor interactions with hydrophobic enzyme pockets or membrane-bound receptors over metal-dependent enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。